molecular formula C8H13F2N B13309776 4,4-Difluoro-2-azaspiro[4.4]nonane

4,4-Difluoro-2-azaspiro[4.4]nonane

Cat. No.: B13309776
M. Wt: 161.19 g/mol
InChI Key: FOQZKZYPJNOEJM-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-azaspiro[44]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-azaspiro[4.4]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a spirocyclic ketone with a fluorinating agent in the presence of a base. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often involving the use of hydrogen or other reducing agents.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

4,4-Difluoro-2-azaspiro[4.4]nonane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development. The pathways involved often include inhibition or activation of specific biological processes, depending on the compound’s structure and functional groups.

Comparison with Similar Compounds

    7,7-Difluoro-2-azaspiro[4.4]nonane: Similar in structure but with fluorine atoms at different positions.

    3,3-Difluoro-1-azaspiro[4.4]nonane-2,4-dione: Contains additional functional groups, leading to different reactivity and applications.

Uniqueness: 4,4-Difluoro-2-azaspiro[4.4]nonane is unique due to its specific fluorine positioning, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

4,4-difluoro-2-azaspiro[4.4]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)6-11-5-7(8)3-1-2-4-7/h11H,1-6H2

InChI Key

FOQZKZYPJNOEJM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNCC2(F)F

Origin of Product

United States

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